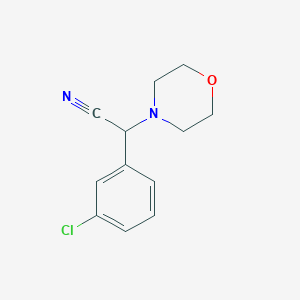
2-(3-Chlorophenyl)-2-morpholinoacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-2-morpholinoacetonitrile (2-CPM) is a novel compound with a wide range of applications in scientific research. It is a type of small molecule that can be used as a building block for synthesizing more complex molecules, and has potential applications in drug discovery, biochemistry, and pharmacology. 2-CPM has a unique chemical structure, which makes it an attractive target for further exploration.
Scientific Research Applications
Medicinal Chemistry: Adrenoceptor Ligands
The structure of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile shares similarity with 2-phenethylamines, which are known to interact with adrenoceptors . These receptors play a crucial role in the sympathetic nervous system, influencing cardiovascular functions, metabolism, and the fight-or-flight response. As such, derivatives of this compound could be synthesized and tested for their potential as adrenoceptor ligands, which may lead to the development of new medications for conditions like hypertension or asthma.
Neuropharmacology: Dopamine Receptor Modulation
Given the structural resemblance to phenethylamine, a precursor to neurotransmitters like dopamine, 2-(3-Chlorophenyl)-2-morpholinoacetonitrile could be explored for its neuropharmacological applications . Specifically, it could be studied for its ability to modulate dopamine receptors, which could have implications for treating neurological disorders such as Parkinson’s disease, schizophrenia, and drug addiction.
Enzyme Inhibition: Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidase enzymes are responsible for the breakdown of monoamine neurotransmitters. Inhibitors of MAO have therapeutic value in treating depression and anxiety disorders. The compound could be investigated for its MAO inhibitory activity, potentially leading to the development of new antidepressant drugs .
Oncology: Sigma Receptor Antagonists
Sigma receptors are implicated in cancer cell proliferation and survival. There is ongoing research into sigma receptor antagonists as potential anti-cancer agents. The chlorophenyl and morpholino groups within 2-(3-Chlorophenyl)-2-morpholinoacetonitrile might confer affinity for sigma receptors, making it a candidate for anti-cancer drug development .
Metabolic Disorders: Peroxisome Proliferator-Activated Receptor (PPAR) Modulators
PPARs are nuclear receptor proteins that regulate the expression of genes involved in lipid metabolism and glucose homeostasis. Compounds that can modulate PPAR activity have potential in treating metabolic disorders like diabetes and dyslipidemia. Research could be directed at evaluating the PPAR modulatory effects of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile .
Analgesics: Trace Amine-Associated Receptor 1 (TAAR1) Agonists
TAAR1 is involved in modulating pain perception and is a target for developing new analgesics. The structural framework of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile could be optimized to create TAAR1 agonists, offering a novel approach to pain management .
Anti-Inflammatory Agents: Carbonyl Anhydrase Inhibitors
Carbonyl anhydrases play a role in various physiological processes, including inflammation. Inhibitors of these enzymes have potential as anti-inflammatory agents. The unique structure of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile may allow it to act as a carbonyl anhydrase inhibitor, which could be beneficial in conditions like rheumatoid arthritis .
Psychopharmacology: Serotonin Receptor Interactions
The compound’s similarity to phenethylamines suggests potential interactions with serotonin receptors, which are important in mood regulation. This could lead to research into the use of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile as a base for developing new psychopharmacological agents for mood disorders .
Mechanism of Action
Target of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), are known to inhibit oxidative phosphorylation .
Mode of Action
For instance, CCCP acts as a protonophore, causing an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
Related compounds like cccp disrupt the electron transport chain, which is a crucial component of cellular respiration . This disruption can lead to a decrease in ATP synthesis, affecting energy-dependent processes within the cell.
Pharmacokinetics
Related compounds are known to undergo metabolism in the liver
Result of Action
Compounds with similar structures have been shown to cause cellular destruction and organism death . These effects are likely due to the disruption of energy production within the cell.
properties
IUPAC Name |
2-(3-chlorophenyl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15/h1-3,8,12H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXWOQFYOLHSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

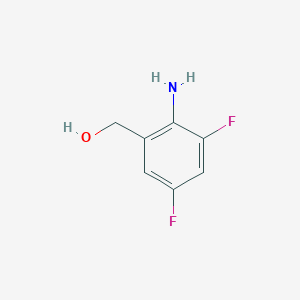
![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316771.png)

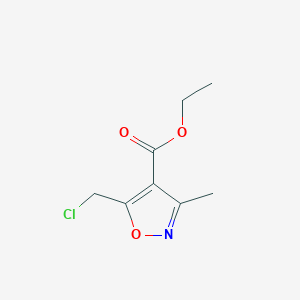
![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)

![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B6316804.png)
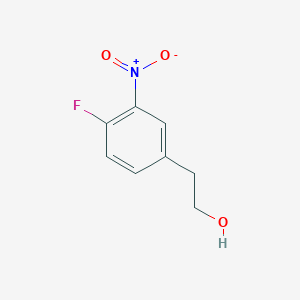
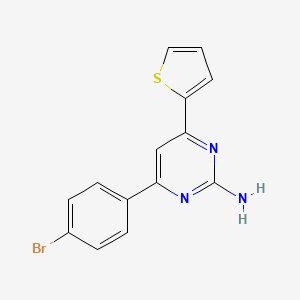
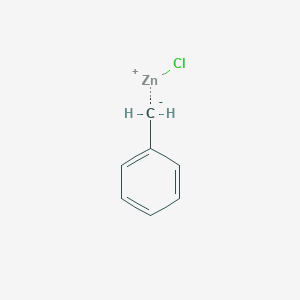
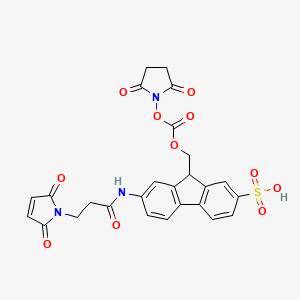

![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)